![molecular formula C28H28N4O4 B2767662 2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide CAS No. 865655-89-6](/img/structure/B2767662.png)
2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide
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Description
2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
The compound has demonstrated boosted antibacterial efficacy through the formation of novel complexes. Using appropriate organotin chloride salts and a ligand called 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPAB), researchers synthesized complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin. These complexes were characterized using various analytical methods, including elemental analysis, carbon and proton magnetic resonance, and infrared spectra .
The agar ditch method was employed to assess the antibacterial effectiveness against two common bacteria: Staphylococcus aureus and Escherichia coli. Compared to the molecule generated from the ligand, the complexes exhibited stronger inhibitory action. Notably, the dimethyltin carboxylate complex showed the most potent antibacterial activity against both Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
While specific studies on the antioxidant properties of this compound are limited, related derivatives have been investigated. For instance, the introduction of protecting groups to the free hydroxyl groups of 2,3-dihydro-3,5-dimethyl-2H-pyrazolo[1,2-a]pyrimidin-7-one (DDMP) led to enhanced antioxidant abilities. These derivatives were evaluated for their scavenging activity against various radicals, including ABTS˙+, DPPH, and galvinoxyl radicals .
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-9-8-13-23(20(19)2)30-26(34)18-31-24-14-7-6-12-22(24)27(35)32(28(31)36)17-25(33)29-16-15-21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOHMJKZOVPVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
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